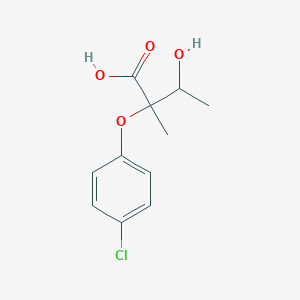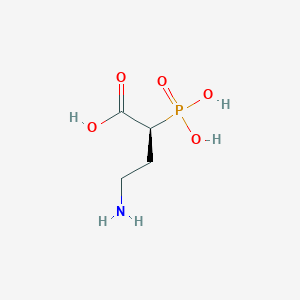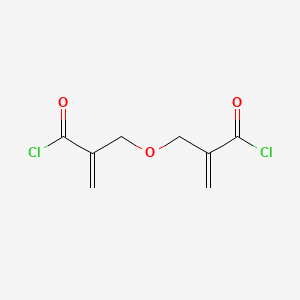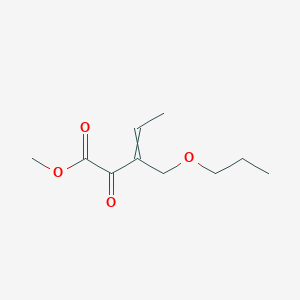
Methyl 2-oxo-3-(propoxymethyl)pent-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-oxo-3-(propoxymethyl)pent-3-enoate is an organic compound that belongs to the class of α,β-unsaturated carboxylic esters. This compound is characterized by the presence of a conjugated double bond and a carbonyl group, which makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-oxo-3-(propoxymethyl)pent-3-enoate can be synthesized through various methods. One common synthetic route involves the esterification of 2-oxo-3-(propoxymethyl)pent-3-enoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-oxo-3-(propoxymethyl)pent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols or aldehydes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
Methyl 2-oxo-3-(propoxymethyl)pent-3-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 2-oxo-3-(propoxymethyl)pent-3-enoate involves its interaction with specific molecular targets and pathways. The conjugated double bond and carbonyl group allow the compound to participate in various chemical reactions, including Michael addition and nucleophilic attack. These reactions can lead to the formation of new chemical bonds and the modification of existing molecules.
Comparación Con Compuestos Similares
Methyl 2-oxo-3-(propoxymethyl)pent-3-enoate can be compared with other similar compounds, such as:
Methyl 2-oxo-3-pentenoate: This compound has a similar structure but lacks the propoxymethyl group, which affects its reactivity and applications.
Methyl 3-(3-methylphenyl)prop-2-enoate: This compound contains a phenyl group, which imparts different chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and versatility in various chemical processes.
Propiedades
Número CAS |
820977-06-8 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
methyl 2-oxo-3-(propoxymethyl)pent-3-enoate |
InChI |
InChI=1S/C10H16O4/c1-4-6-14-7-8(5-2)9(11)10(12)13-3/h5H,4,6-7H2,1-3H3 |
Clave InChI |
VZZQOMJJIHXXTB-UHFFFAOYSA-N |
SMILES canónico |
CCCOCC(=CC)C(=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Benzyl(methyl)amino]-3-methylpentanal](/img/structure/B12541039.png)
![Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl-](/img/structure/B12541045.png)

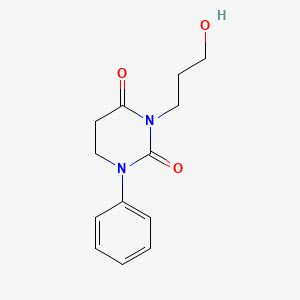
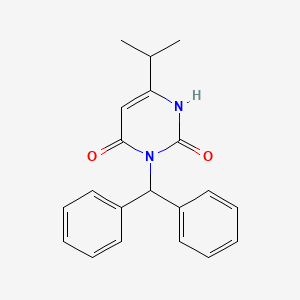
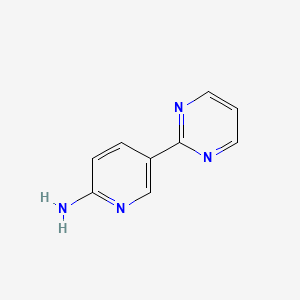
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B12541081.png)

![1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride](/img/structure/B12541086.png)

![2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12541090.png)
